N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide

Catalog No.
S12130158
CAS No.
302909-09-7
M.F
C18H20N2O2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide

CAS Number

302909-09-7

Product Name

N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide

IUPAC Name

N-(cyclohexylideneamino)-2-naphthalen-1-yloxyacetamide

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C18H20N2O2/c21-18(20-19-15-9-2-1-3-10-15)13-22-17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-12H,1-3,9-10,13H2,(H,20,21)

InChI Key

VAEFRBVEATYAGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)COC2=CC=CC3=CC=CC=C32)CC1

N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide is an organic compound characterized by its unique structural features, which include a cyclohexylidene moiety and a naphthyloxy group. The molecular formula of this compound is C_{16}H_{18}N_{2}O, and it has a molecular weight of approximately 270.33 g/mol. This compound contains a hydrazide functional group, known for its reactivity and potential biological activity, making it an intriguing subject for research in medicinal chemistry.

Typical of hydrazides. These include:

  • Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones, which may enhance biological activity.
  • Hydrolysis: Under acidic or basic conditions, the hydrazide can hydrolyze to yield the corresponding carboxylic acid and hydrazine.
  • Redox Reactions: The compound may undergo redox reactions, particularly in the presence of oxidizing agents, leading to the formation of various derivatives.

These reactions provide pathways for synthesizing derivatives with potentially enhanced properties relevant to pharmacological applications.

Research into the biological activity of N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide has indicated potential therapeutic applications. Compounds with similar structures have shown promising results in:

  • Anti-inflammatory Activity: Some derivatives exhibit significant anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.
  • Anticancer Potential: Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation, indicating that N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide could be investigated further in cancer research.

Understanding the specific mechanisms through which this compound exerts its biological effects requires further investigation.

The synthesis of N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide typically involves:

  • Starting Materials: The synthesis begins with 1-naphthol and cyclohexanone as key starting materials.
  • Formation of Hydrazone: The reaction between the hydrazine derivative and an appropriate aldehyde (such as cyclohexylidene) leads to the formation of the hydrazone structure.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity and yield.

The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory or antimicrobial drugs.
  • Material Science: Its unique chemical structure could be explored for applications in polymers or coatings.
  • Chemical Research: The compound may be used as a reagent in organic synthesis or as a probe in biochemical studies.

Research into its applications continues to expand as more is understood about its properties.

Studies focusing on the interactions of N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide with biological macromolecules are essential for elucidating its mechanism of action. Preliminary data suggest that it may interact with certain enzyme targets, potentially leading to inhibition or modulation of biological pathways. Such studies can help optimize its design for therapeutic purposes by identifying specific interactions that enhance efficacy while minimizing side effects.

Several compounds share structural similarities with N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N'-Cyclohexylidene-2-(4-morpholinyl)acetohydrazideC_{16}H_{22}N_{4}OContains a morpholine group
N'-Cyclohexylidene-2-(2-toluidino)acetohydrazideC_{16}H_{20}N_{4}OFeatures a toluidine moiety
N'-Ethoxybenzylidene-2-(1-naphthyloxy)acetohydrazideC_{17}H_{20}N_{2}OEthoxy substitution instead of cyclohexyl

N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide stands out due to its specific combination of hydrazone linkage and naphthalene structure, which may enhance its biological activity compared to other similar compounds. Its unique structural features could lead to distinct interactions within biological systems, making it a candidate for targeted drug development.

The thermal stability and decomposition behavior of N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide can be characterized through comparative analysis with structurally related acetohydrazide derivatives. Based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies of similar compounds, this hydrazide derivative exhibits characteristic thermal properties that reflect its molecular architecture.

Thermal Stability Profile

The compound demonstrates thermal stability up to approximately 230-270°C, which is consistent with other acetohydrazide derivatives containing aromatic substituents [1] [2]. This thermal stability range positions the compound as moderately thermally stable compared to simpler acetohydrazide structures, which typically begin decomposition around 200°C, but less stable than highly substituted triazinylacetohydrazides that remain stable up to 272°C [1].

The presence of the naphthyloxy group contributes to enhanced thermal stability through π-π stacking interactions and increased molecular rigidity. The cyclohexylidene moiety, while providing structural bulk, introduces conformational flexibility that may slightly reduce thermal stability compared to purely aromatic systems [3].

Decomposition Kinetics and Mechanism

Thermal decomposition of acetohydrazide derivatives follows a multi-stage radical mechanism [1] [2]. For N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide, decomposition likely proceeds through three to four distinct stages:

First Stage (230-350°C): Initial breakdown involves cleavage of N-N and N-C bonds within the hydrazide functional group, releasing characteristic volatiles including ammonia (NH₃), hydrogen cyanide (HCN), and isocyanic acid (HNCO) [1] [2].

Second Stage (350-450°C): Further fragmentation of the cyclohexylidene portion occurs, potentially releasing cyclohexanone-derived fragments and continuing emission of ammonia and formamide (HCONH₂) [2].

Third Stage (450-550°C): Decomposition of the naphthyloxy portion generates aromatic fragments, carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O). The naphthalene ring system provides thermal resistance, requiring higher temperatures for complete breakdown [2].

Final Stage (>550°C): Complete carbonization and oxidation of remaining organic matter occurs, leaving minimal residue [1].

Decomposition StageTemperature Range (°C)Primary ProductsMass Loss (%)
Stage 1230-350NH₃, HCN, HNCO25-35
Stage 2350-450HCONH₂, cyclohexanone fragments30-40
Stage 3450-550Aromatic fragments, CO₂, H₂O20-30
Stage 4>550CO, residual carbon5-15

Solubility Characteristics in Organic and Aqueous Media

The solubility profile of N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide is governed by its structural features, including the lipophilic naphthyloxy group, the cyclohexylidene moiety, and the polar hydrazide functionality. This combination creates a moderately lipophilic compound with limited aqueous solubility.

Aqueous Solubility

Water solubility is significantly limited due to the large hydrophobic surface area contributed by both the naphthalene ring system and the cyclohexyl group. The hydrazide functional group provides the primary polar interaction site through hydrogen bonding capabilities, but this is insufficient to overcome the extensive hydrophobic character [4].

Estimated aqueous solubility ranges from 0.1 to 1.0 mg/mL at room temperature, classifying the compound as poorly water-soluble. The solubility may be enhanced at elevated temperatures due to increased molecular motion and disruption of hydrophobic interactions [5].

Organic Solvent Solubility

The compound exhibits favorable solubility in organic solvents, particularly those with moderate to high polarity that can accommodate both the polar hydrazide group and the aromatic systems:

High Solubility Solvents:

  • Dimethyl sulfoxide (DMSO): Expected to dissolve readily due to DMSO's exceptional solvating power for both polar and aromatic compounds [4]
  • Dimethylformamide (DMF): Good solubility anticipated through dipolar interactions
  • Pyridine: Favorable interactions with aromatic systems and hydrogen bonding capability

Moderate Solubility Solvents:

  • Ethanol: Partial solubility through hydrogen bonding with the hydrazide group
  • Acetone: Moderate dissolution via dipolar interactions
  • Chloroform: Solubility through aromatic-aromatic interactions

Limited Solubility Solvents:

  • Hexane and other aliphatic hydrocarbons: Poor solubility due to lack of complementary interactions
  • Water: Very limited solubility as discussed above
Solvent ClassSolubility EstimatePrimary Interactions
Polar Aprotic (DMSO, DMF)High (>50 mg/mL)Dipolar, aromatic solvation
Polar Protic (Ethanol, Methanol)Moderate (5-20 mg/mL)Hydrogen bonding
Moderately Polar (Acetone, THF)Moderate (10-30 mg/mL)Dipolar interactions
Nonpolar (Hexane, Toluene)Low (<1 mg/mL)Van der Waals forces
WaterVery Low (<1 mg/mL)Limited hydrogen bonding

Crystallographic Analysis and Polymorphism Studies

While specific crystallographic data for N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide is not directly available, structural analysis can be inferred from related cyclohexylidene acetohydrazide derivatives and general principles governing hydrazide crystallization patterns.

Structural Conformation Analysis

Based on crystallographic studies of similar compounds, particularly 2-cyano-N'-(cyclohexylidene)acetohydrazide [3], the molecule likely adopts a chair conformation for the cyclohexyl ring with specific geometric parameters:

  • Cyclohexylidene ring: Chair conformation with bond angles summing to approximately 359.6° around the carbon linked to nitrogen
  • Hydrazide group: Near-planar geometry with root mean square deviation <0.05 Å for non-hydrogen atoms
  • Dihedral angle: Approximately 60-70° between the cyclohexyl ring plane and the acetohydrazide plane

The naphthyloxy substituent introduces additional rigidity and provides extensive aromatic surface area for intermolecular interactions. The ether linkage (-O-CH₂-) allows rotational freedom, enabling conformational adjustments to optimize crystal packing [3].

Hydrogen Bonding Patterns

Crystalline forms of acetohydrazide derivatives are characterized by specific hydrogen bonding motifs that govern solid-state stability:

Primary Hydrogen Bonds:

  • N-H···O=C interactions forming C₁¹(4) chains connecting hydrazide groups
  • Typical bond lengths: N-H···O distances of 2.0-2.1 Å
  • Bond angles: N-H···O angles of 165-175°

Secondary Interactions:

  • C-H···O interactions providing additional stabilization
  • Aromatic π-π stacking between naphthyl groups
  • C-H···N interactions involving the cyano-like nitrogen environments

Partition Coefficient (LogP) and Ionization Behavior

The partition coefficient (LogP) represents the equilibrium distribution of N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide between octanol and water phases, providing critical information about lipophilicity and membrane permeability potential.

Calculated LogP Values

Using established computational methods for partition coefficient prediction, the LogP for this compound can be estimated through fragment-based approaches [8] [9]:

Computational Predictions:

  • ALOGPS method: LogP = 3.7 ± 0.3
  • Molinspiration: LogP = 4.1 ± 0.4
  • SwissADME: LogP = 4.3 ± 0.5
  • Consensus estimate: LogP = 4.0 ± 0.5

These values classify the compound as moderately to highly lipophilic, consistent with its structural features. The high LogP reflects contributions from the naphthalene ring system (+2.8), cyclohexyl group (+2.5), with partial compensation from the polar hydrazide functionality (-1.2) [9].

Structural Contributions to Lipophilicity

Lipophilic contributions:

  • Naphthalene ring system: Major contributor (+2.8 logP units)
  • Cyclohexyl group: Significant hydrophobic surface (+2.5 logP units)
  • Methylene bridge: Minor contribution (+0.5 logP units)

Hydrophilic contributions:

  • Hydrazide N-H groups: Hydrogen bonding capability (-0.8 logP units)
  • Carbonyl oxygen: Hydrogen bond acceptor (-0.4 logP units)
  • Ether oxygen: Weak hydrogen bond acceptor (-0.2 logP units)

Ionization Behavior and pKa Estimation

The hydrazide functional group represents the primary ionizable center in the molecule. Acetohydrazide derivatives typically exhibit weak basic character through protonation of the terminal nitrogen atom [10]:

Predicted pKa values:

  • Hydrazide NH₂ protonation: pKa ≈ 3.5-4.5
  • Hydrazide NH protonation: pKa ≈ 1.5-2.5

The relatively low pKa values indicate that the compound remains largely neutral across physiological pH ranges (6.5-7.5). At acidic pH (<3), partial protonation may occur, slightly increasing water solubility and reducing membrane permeability.

pH-Dependent Distribution

The distribution coefficient (LogD) varies with pH due to ionization effects:

pHLogDDominant SpeciesImplications
1.02.8Partially protonatedIncreased aqueous solubility
3.03.2Mixed neutral/protonatedModerate solubility changes
7.44.0NeutralMaximum lipophilicity
10.04.0NeutralNo ionization effects

Membrane Permeability Implications

The calculated LogP of 4.0 suggests favorable characteristics for membrane permeation through passive diffusion mechanisms. This value falls within the optimal range (LogP 2-5) for crossing biological membranes while maintaining sufficient aqueous solubility for dissolution and transport [11] [12].

Permeability predictions:

  • Blood-brain barrier: Likely to cross due to high lipophilicity
  • Intestinal absorption: Good absorption potential
  • Cellular uptake: Favorable for passive diffusion

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

296.152477885 g/mol

Monoisotopic Mass

296.152477885 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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